(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
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Overview
Description
(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is a bicyclic organic compound characterized by its unique structure and chemical properties. This compound is notable for its two bromine atoms and three methyl groups attached to a bicyclo[2.2.1]heptane framework, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol typically involves the bromination of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the bromine atoms, yielding the parent hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, while oxidation with KMnO4 can produce 5,5-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.
Scientific Research Applications
(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its bromine atoms and hydroxyl group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The molecular pathways involved include nucleophilic substitution, oxidation, and reduction, which are facilitated by the compound’s unique structure.
Comparison with Similar Compounds
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: The parent compound without bromine atoms.
5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptane: A similar compound lacking the hydroxyl group.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: An oxidized form of the parent compound.
Uniqueness
(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of both bromine atoms and a hydroxyl group on the bicyclic framework. This combination of functional groups imparts distinct reactivity and makes it a versatile compound for various chemical and biological applications.
Properties
CAS No. |
603966-41-2 |
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Molecular Formula |
C10H16Br2O |
Molecular Weight |
312.04 g/mol |
IUPAC Name |
(1S,2R,4S)-5,5-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H16Br2O/c1-8(2)6-4-7(13)9(8,3)5-10(6,11)12/h6-7,13H,4-5H2,1-3H3/t6-,7+,9+/m0/s1 |
InChI Key |
DVHSBNGKSQLGDX-LKEWCRSYSA-N |
Isomeric SMILES |
C[C@]12CC([C@H](C1(C)C)C[C@H]2O)(Br)Br |
Canonical SMILES |
CC1(C2CC(C1(CC2(Br)Br)C)O)C |
Origin of Product |
United States |
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